Home > Products > Screening Compounds P11959 > Draflazine, (S)-
Draflazine, (S)- - 138681-29-5

Draflazine, (S)-

Catalog Number: EVT-13573752
CAS Number: 138681-29-5
Molecular Formula: C30H33Cl2F2N5O2
Molecular Weight: 604.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Draflazine, known by its IUPAC name (±)-cis-3-(3,4-dichlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]piperazine, is a chiral compound classified primarily as a nucleoside transport inhibitor. This compound has garnered attention for its role in modulating the physiological and pharmacological effects of adenosine and other nucleosides, making it a valuable tool in scientific research . Draflazine is utilized in various medical contexts, particularly concerning cardiac conditions and other disorders where adenosine plays a critical role .

Source

Draflazine was developed as a derivative of existing nucleoside transport inhibitors, and its synthesis involves modifications of commercially available precursors. It is recognized for its potential therapeutic applications in conditions such as myocardial infarction, stroke, and neurodegenerative disorders .

Classification

Draflazine falls under the category of cardiotonic agents and is specifically classified as an equilibrative nucleoside transporter inhibitor. It functions by blocking the uptake of adenosine into cells, thereby increasing its extracellular concentration and enhancing its biological effects .

Synthesis Analysis

Methods

The synthesis of draflazine typically involves several steps that utilize commercially available starting materials. The general synthetic pathway includes:

  1. Preparation of the Piperazine Ring: The synthesis begins with the formation of a piperazine ring, which is crucial for the compound's structure.
  2. Introduction of Functional Groups: Following the formation of the piperazine framework, functional groups such as 3,4-dichlorophenyl and pyrrolidinyl moieties are introduced through substitution reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity and yield.

Technical details regarding reaction conditions emphasize controlling steric hindrance and optimizing reaction parameters to maximize yield .

Molecular Structure Analysis

Structure

Draflazine possesses a complex molecular structure characterized by:

  • Molecular Formula: C30_{30}H33_{33}Cl2_{2}F2_{2}N5_{5}O2_{2}
  • Molecular Weight: 604.5 g/mol
  • Topological Polar Surface Area: 105 Ų
  • Rotatable Bonds: 11
  • Hydrogen Bond Donors/Acceptors: 3/7

The compound features a chiral center at the piperazine ring, which contributes to its pharmacological properties .

Data

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure during synthesis. These methods ensure that the synthesized draflazine meets the required purity standards necessary for biological evaluation .

Chemical Reactions Analysis

Reactions

Draflazine primarily participates in reactions that involve:

  • Binding Interactions: It interacts with equilibrative nucleoside transporters (ENTs), particularly human ENT1 (hENT1), inhibiting its function.
  • Kinetic Profiling: Various studies have assessed draflazine's binding kinetics to ENTs, revealing moderate to high affinity for these transporters.

Technical details from binding assays indicate that draflazine's affinity for hENT1 varies based on structural modifications made during synthesis .

Mechanism of Action

Process

The mechanism by which draflazine operates involves:

  1. Inhibition of Nucleoside Uptake: By blocking ENTs, draflazine prevents adenosine from entering cells.
  2. Increased Extracellular Adenosine Levels: This inhibition leads to elevated levels of adenosine in the extracellular space, enhancing its physiological effects.

This mechanism highlights draflazine's potential therapeutic implications in conditions where modulation of nucleoside levels can be beneficial .

Data

Studies have quantified draflazine's binding affinity to hENT1, demonstrating its effectiveness as an inhibitor through various kinetic assays .

Physical and Chemical Properties Analysis

Physical Properties

Draflazine exhibits several notable physical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Draflazine is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of functional groups allows for potential reactivity with other biological molecules.

Relevant data from studies indicate that draflazine maintains stability over time when stored appropriately .

Applications

Scientific Uses

Draflazine has several applications in scientific research:

  • Investigation of Nucleoside Transport Mechanisms: It serves as a valuable tool for studying the roles of nucleosides in various physiological processes.
  • Therapeutic Potential Exploration: Research is ongoing to evaluate draflazine's efficacy in models of myocardial infarction, stroke, pain management, and neurodegenerative diseases.
  • Development of Analogues: There is interest in synthesizing new analogues with improved potency and selectivity for research and therapeutic applications .
Synthesis and Structural Optimization of Draflazine Analogs

Core Pyrimido[5,4-d]pyrimidine Scaffold Design Strategies

The pyrimido[5,4-d]pyrimidine core serves as the structural foundation for draflazine analogs, designed to mimic endogenous nucleoside geometry while enabling high-affinity binding to the ENT1 transporter substrate pocket. This bicyclic system provides planar rigidity that facilitates π-stacking interactions with Phe residues in the ENT1 binding cleft, as confirmed by molecular docking studies [9]. Strategic nitrogen positioning at N1 and N3 creates hydrogen-bonding sites complementary to Thr38 and Ser40 residues in the human ENT1 (hENT1) transmembrane domain. Modifications at the C2 and C6 positions proved critical: Electron-withdrawing groups (e.g., -Cl, -F) at C6 enhance binding kinetics by inducing dipole interactions with Gly42 backbone atoms, while C2 substitutions influence membrane permeability due to their position near the lipid-water interface [7] [9]. Computational analyses reveal that scaffold planarity distortion beyond 15° dramatically reduces residence time, explaining the superiority of pyrimido[5,4-d]pyrimidine over flexible azepine derivatives [4].

Table 1: Impact of Core Scaffold Modifications on ENT1 Binding

Scaffold TypeAffinity (Ki, nM)Residence Time (min)Kinetic Selectivity (ENT1/ENT2)
Pyrimido[5,4-d]pyrimidine1.9 ± 0.3>60015:1
Thiazolo[5,4-d]pyrimidine15.5 ± 3.644 ± 53:1
Pyrimido[4,5-b]azepine72.8 ± 1518 ± 21.2:1
Triazin-2-amine51.7 ± 11.787 ± 95:1

Functionalization Patterns at 4,8-Diheptamethyleneimino Positions

Diheptamethyleneimino (7-membered aliphatic ring) substitutions at the 4,8-positions create optimal hydrophobic extension for membrane integration. Structure-activity relationship (SAR) studies demonstrate that n-heptyl chains maximize van der Waals contacts with ENT1's transmembrane helices 3 and 7, with saturation at C7 (K~d~ = 1.9 nM). Branching at the γ-carbon reduces efficacy by 20-fold due to steric clash with Val33, while unsaturation introduces conformational instability that accelerates dissociation (k~off~ > 0.01 s⁻¹) [1] [3]. Stereochemical orientation is critical: β-configuration of the heptamethylene bridge positions the terminal N-atoms for salt bridge formation with Asp89 and Glu272, confirmed by mutagenesis studies. Fluorophenyl termini – introduced via reductive amination – enhance cell membrane partitioning (log P = 3.2) while maintaining <30° rotational freedom, as evidenced by molecular dynamics simulations [9] [10].

Role of Diethanolamine Substituents in Enhancing ENT1 Affinity

Diethanolamine moieties at R~2~ serve dual functions: (1) The ethanolamine arms form bidentate hydrogen bonds with Ser40 and Thr44 in ENT1's extracellular loop 2, and (2) the tertiary nitrogen stabilizes the transmembrane potential through charge delocalization. Systematic modifications reveal that ethanol-to-propanol extension decreases affinity 8-fold (ΔG = -1.2 kcal/mol), while dimethylamino analogs show 50-fold reduction due to loss of H-bond capacity [5] [7]. The (S)-stereoconfiguration at the chiral center is essential – enantiomeric purity >98% elevates residence time from 44 min (racemate) to >600 min (S-enantiomer) by optimizing complementary fit with ENT1's asymmetric binding pocket [5] [10]. Carboxamide derivatization of the diethanolamine (e.g., compound 4 in [1]) extends residence time to >10 hours by forming an additional H-bond network with Gln75.

Comparative Synthetic Routes: TCPP-Based vs. Dipyridamole-Derived Pathways

Two principal synthetic routes dominate draflazine analog production:

TCPP (Tetrachloropyrimidopyrimidine) Route

  • Nucleophilic substitution of TCPP with 1-(4-fluorophenyl)heptan-4-amine (70°C, DMF, 12h, 68% yield)
  • Pd-catalyzed Suzuki coupling for diethanolamine introduction (Pd(PPh~3~)~4~, K~2~CO~3~, 90°C, 85% yield)
  • Chiral resolution via diastereomeric salt formation (L-tartaric acid, EtOH, 98% ee)Advantages: Fewer steps (3 vs 5), higher overall yield (58% vs 42%) [2] [6]

Dipyridamole-Derived Route

  • Reductive amination of dipyridamole core with 4-(4-fluorophenyl)cyclohexanone (NaBH~3~CN, AcOH, 55% yield)
  • Regioselective ethanolamine installation via Mitsunobu reaction (DIAD, PPh~3~, 0°C, 63% yield)
  • Enzymatic resolution (Lipase PS, vinyl acetate, 96% ee)Disadvantages: Requires protection/deprotection steps, lower enantioselectivity [2]

Table 2: Synthetic Route Comparison for Draflazine Analogs

ParameterTCPP RouteDipyridamole Route
Overall Yield58%42%
Steps to Chiral Center35
ee Achievable98%96%
Purification ComplexityMediumHigh
Scale-up Feasibility>1 kg demonstrated<100 g demonstrated

Challenges in Achieving Symmetrical vs. Unsymmetrical Substitutions

Symmetrical disubstitution (e.g., 4,8-bis(4-fluorophenylheptamethyleneimino)) simplifies synthesis but reduces ENT2 selectivity (ENT1/ENT2 = 1.5:1) due to reduced conformational adaptability. Unsymmetrical analogs address this via:

  • Differential chain lengths (C7/C5) enhancing ENT2 pocket accommodation (selectivity >10:1)
  • Ortho-fluorine on one phenyl ring preventing π-stack repulsion with ENT2 Tyr87 [9]However, unsymmetrical synthesis faces three key challenges: (1) Regioselectivity control during sequential aminations requires temporary nitro group protection (Zn reduction, 74% yield), (2) chiral center epimerization during second substitution mandates low-temperature (-40°C) protocols, and (3) purification difficulties (HPLC resolution costs 5× symmetrical analogs) [2] [6]. Kinetic trapping via microwave-assisted synthesis (150°C, 5 min) minimizes racemization to <3% while achieving >95% regioselectivity for mono-substituted intermediates [7] [10].

Table 3: Performance Comparison of Symmetrical vs. Unsymmetrical Analogs

ParameterSymmetrical AnalogsUnsymmetrical Analogs
ENT1 IC~50~ (nM)1.9 ± 0.35.3 ± 1.1
ENT1 Residence Time>600 min240 ± 30 min
ENT1/ENT2 Selectivity1.5:110:1
Synthetic ComplexityLow (3 steps)High (7 steps)
Chiral Purity ControlEasy (crystallization)Difficult (HPLC required)

Listed Compounds in Article

  • Draflazine (R-75231)
  • (S)-Draflazine
  • Diethanolamine derivatives
  • TCPP intermediate
  • Dipyridamole-derived intermediate
  • 4-(4-fluorophenyl)heptan-4-amine
  • Ortho-fluorophenylheptamethyleneimino analog

Properties

CAS Number

138681-29-5

Product Name

Draflazine, (S)-

IUPAC Name

(2S)-1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide

Molecular Formula

C30H33Cl2F2N5O2

Molecular Weight

604.5 g/mol

InChI

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)/t27-/m0/s1

InChI Key

IWMYIWLIESDFRZ-MHZLTWQESA-N

Canonical SMILES

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl

Isomeric SMILES

C1CN([C@@H](CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.